1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate
Overview
Description
1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes.
Mechanism of Action
1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate acts as a selective antagonist of the NMDA receptor, which is a glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can modulate the activity of glutamate and other neurotransmitters, leading to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression-like behaviors, and modulating synaptic plasticity. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate is a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. Its selective antagonism of the NMDA receptor allows researchers to investigate the specific effects of this receptor on cognitive function and behavior. However, this compound has some limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize it.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate, including investigating its potential therapeutic applications in various neurological and psychiatric disorders, improving its selectivity and potency, and developing more efficient methods for its synthesis. Additionally, further research is needed to investigate the long-term effects of this compound and its potential side effects. Overall, this compound is a promising compound with significant potential for drug development and further scientific research.
Scientific Research Applications
1-(4-chlorobenzyl)-N-cycloheptyl-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models of these disorders, making it a promising candidate for drug development.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O.C2H2O4/c21-18-9-7-16(8-10-18)15-23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19;3-1(4)2(5)6/h7-10,17,19H,1-6,11-15H2,(H,22,24);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZIFIOPWCFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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